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Technical Support Center: Transmission
Electron Microscopy (TEM)
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals resolve common

issues leading to blurry images in Transmission Electron Microscopy (TEM).

Troubleshooting Guide: Blurry TEM Images
This guide addresses specific problems that can cause blurry images during your TEM

experiments. Each section is presented in a question-and-answer format to directly tackle the

issues you may be encountering.

Issue 1: The entire image is uniformly blurry and out of
focus.
Question: Why is my entire TEM image blurry, and how can I fix it?

Possible Causes and Solutions:

Incorrect Focus: The most common reason for a blurry image is that the objective lens is not

correctly focused on the specimen.
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Solution: Use the microscope's focus controls to adjust the objective lens current. A

common technique is to find the "eucentric height" and then finely adjust the focus until the

image appears sharp. The presence of Fresnel fringes (light or dark bands at the edges of

features) can be used as a guide; at true focus, these fringes are minimized.[1]

Astigmatism: This is an objective lens defect that causes features to be elongated in one

direction, preventing a sharp focus across the entire image.[2] Astigmatism can vary with

imaging conditions like defocus and magnification.[3]

Solution: Correct for astigmatism using the objective lens stigmators. This is typically done

by observing the shape of Thon rings in the Fast Fourier Transform (FFT) of an image of

an amorphous area.[4] The goal is to make the Thon rings perfectly circular. Automated

astigmatism correction systems are available on many modern microscopes.[5]

Incorrect Sample Height (Z-height): If the sample is not at the correct height within the

objective lens, it will be impossible to achieve a sharp focus.

Solution: Ensure the specimen holder is fully inserted and at the correct Z-height. Follow

the microscope manufacturer's instructions for setting the eucentric height for the

specimen.

Issue 2: The image appears to be drifting or moving.
Question: My TEM image is drifting, causing motion blur. What is causing this and how can I

stop it?

Possible Causes and Solutions:

Image drift can be one of the most significant contributors to blurry images, especially during

long exposures. The primary causes are mechanical instability, thermal changes, and

specimen charging.[6]

Mechanical Drift: This can be caused by instability in the specimen holder or the TEM stage

itself.[6][7] Environmental vibrations can also contribute to mechanical drift.[8]

Solution:

Ensure the specimen grid is securely clamped in the holder.[8]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://myscope.training/TEM_Focus
https://myscope.training/TEM_Types_of_problems
https://www.biorxiv.org/content/10.1101/138255v1.full-text
https://myscope.training/TEM_Final_adjustment
https://www.researchgate.net/publication/230234704_An_automatic_focusing_and_astigmatism_correction_system_for_the_SEM_and_CTEM
https://www.globalsino.com/EM/page4300.html
https://www.globalsino.com/EM/page4300.html
https://elementpi.com/sem-drift-causes/
https://www.nanoimagingservices.com/about/blog/a-guide-to-understanding-overcoming-tem-imaging-challenges
https://www.nanoimagingservices.com/about/blog/a-guide-to-understanding-overcoming-tem-imaging-challenges
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the specimen holder and stage to settle after any movement. It can take 30

minutes or more for mechanical drift to stabilize after moving the specimen.[6]

Check for and minimize sources of vibration in the room.[8]

Thermal Drift: Temperature fluctuations in the microscope column or the specimen holder

can cause expansion or contraction, leading to drift.[7][9] This is a common issue after

specimen insertion or when using a cryo-holder.[6]

Solution:

Allow the microscope and specimen holder to reach thermal equilibrium. This can take a

significant amount of time, especially for cryo-TEM.

Maintain a stable room temperature.[9]

Specimen Charging: For non-conductive or poorly conductive samples, the electron beam

can cause a buildup of charge on the specimen.[10][11][12] This charge can deflect the

electron beam, leading to image drift and distortion.[13]

Solution:

Reduce the electron beam intensity (dose).[10][11]

Coat the specimen with a thin layer of conductive material, such as carbon.[10]

Use a lower accelerating voltage if the microscope allows.

Issue 3: The image has sharp and blurry regions.
Question: Some parts of my TEM image are in focus while others are blurry. What is the

problem?

Possible Causes and Solutions:

Specimen Thickness: If the specimen is too thick, the electron beam can be scattered

multiple times, leading to a loss of image clarity and chromatic aberration, which worsens

with thicker samples.[2][14]
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Solution: Prepare thinner specimens. For high-resolution imaging, a thickness of tens of

nanometers or less is often required.[14][15]

Tilted Specimen: If the specimen is not perpendicular to the electron beam, only a portion of

the image that is at the focal plane will be sharp.

Solution: Use a tilt holder to adjust the orientation of the specimen so that the area of

interest is perpendicular to the beam.

Contamination: Contamination on the specimen, such as hydrocarbons from the vacuum

system or sample preparation, can build up under the electron beam and cause localized

blurring.[14][16]

Solution:

Ensure all sample preparation tools and the specimen holder are clean.[17]

Use a plasma cleaner to clean the specimen and holder before insertion into the

microscope.[16]

Utilize the microscope's anti-contamination device (cold finger).[16]

Frequently Asked Questions (FAQs)
Q1: What is the ideal specimen thickness for high-resolution TEM?

A1: The ideal specimen thickness depends on the material and the desired resolution.

Generally, for high-resolution TEM, the specimen should be electron transparent, meaning it

should be thin enough for the electron beam to pass through without significant energy loss or

multiple scattering events.

Application Recommended Thickness

High-Resolution Imaging < 100 Å (10 nm)[15]

Electron Energy Loss Spectroscopy (EELS) 100 - 500 Å (10 - 50 nm)[15]

Diffraction Contrast Imaging 300 - 500 nm[15]
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Q2: How can I tell if my image is underfocused or overfocused?

A2: The appearance of Fresnel fringes at the edges of features can indicate the focus

condition. In an underfocused image, a bright fringe will be visible on the inside of a dark

feature.[1] In an overfocused image, a dark fringe will appear on the outside of the feature.[1]

At true focus, these fringes are minimized.

Q3: What are some common artifacts from sample preparation that can cause blurry images?

A3: Sample preparation is a critical step, and improper techniques can introduce artifacts that

lead to blurry images.[14] Common issues include:

Mechanical Damage: Polishing or ion milling can introduce scratches, bending, or

amorphous layers that obscure the true structure of the material.[14]

Contamination: Residues from fixatives, embedding media, or cleaning solvents can leave a

layer of contamination on the sample.[14][16]

Uneven Thickness: If the sample has significant variations in thickness, it will be impossible

to get the entire area in focus simultaneously.

Q4: Can the TEM instrument itself be the cause of consistently blurry images?

A4: Yes, while many issues are sample-related, the instrument can also be the source of the

problem. Potential instrumental causes include:

Lens Aberrations: Spherical and chromatic aberrations are inherent to electromagnetic

lenses and can limit resolution.[2] While they cannot be completely eliminated, their effects

can be minimized by using thinner samples and appropriate objective apertures.

Misalignment: A poorly aligned electron column can lead to various image distortions and a

loss of resolution.[17]

Instabilities: Fluctuations in the high voltage or lens currents can cause image instability and

blurring.[11]
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Protocol 1: Basic Astigmatism Correction using FFT
Locate an Amorphous Area: Find a region of your sample that is amorphous, such as a

carbon support film.

Acquire an Image: Take an image of this area at a sufficiently high magnification.

Calculate the FFT: Use the microscope's imaging software to calculate the Fast Fourier

Transform (FFT) of the acquired image.

Observe Thon Rings: The FFT will display a pattern of concentric rings, known as Thon

rings. If astigmatism is present, these rings will be elliptical.

Adjust Stigmators: Use the objective lens stigmators (typically X and Y controls) to adjust the

shape of the Thon rings. The goal is to make them as circular as possible.

Iterate: Repeat the process of acquiring an image, calculating the FFT, and adjusting the

stigmators until the Thon rings are circular, indicating that the astigmatism has been

corrected.

Diagrams
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Caption: A workflow diagram for troubleshooting blurry TEM images.
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Caption: Common causes of image drift in TEM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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